Bucainide maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51481-63-1 |
|---|---|
Molecular Formula |
C29H43N3O8 |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-(4-hexylpiperazin-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine |
InChI |
InChI=1S/C21H35N3.2C4H4O4/c1-4-5-6-10-13-23-14-16-24(17-15-23)21(22-18-19(2)3)20-11-8-7-9-12-20;2*5-3(6)1-2-4(7)8/h7-9,11-12,19H,4-6,10,13-18H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
LPPPOISTYYZBNM-SPIKMXEPSA-N |
SMILES |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonyms |
ucainide bucainide maleate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Research of Bucainide Maleate
Exploration and Optimization of Chemical Synthetic Routes for Bucainide (B1668016)
The synthesis of bucainide, the base compound of bucainide maleate (B1232345), has been described in chemical literature. One reported route involves the preparation of an iminochloride precursor. research-solution.com
Investigations into Precursor Synthesis and Intermediate Transformations
A synthetic pathway to bucainide involves the preparation of iminochloride 198 from the corresponding benzamide. research-solution.com This iminochloride serves as a key intermediate. The chlorine atom in this intermediate is then displaced by n-amylpiperidine to yield bucainide (199). research-solution.com
The transformation from the iminochloride precursor to bucainide involves a nucleophilic substitution reaction where the n-amylpiperidine moiety replaces the chlorine atom. research-solution.com This step is central to the formation of the final bucainide structure.
Development of Efficient and Selective Reaction Conditions
While a specific detailed optimization study for the synthesis of bucainide maleate was not extensively found in the provided search results, the development of efficient and selective reaction conditions is a general principle in chemical synthesis to maximize yield, reduce waste, and ensure product quality. deskera.com Factors such as temperature, pressure, reactant concentration, solvent, and catalysts play crucial roles in influencing reaction kinetics and selectivity. deskera.comnih.govreactwise.com
Optimizing these conditions can lead to increased conversion of reactants to the desired product and minimize the formation of unwanted side products. deskera.com The choice of solvent and catalyst can significantly impact the reaction pathway and efficiency.
Stereoselective Synthesis Approaches for Bucainide Analogues
Research into stereoselective synthesis aims to produce compounds with a specific spatial arrangement of atoms, which can be crucial for their biological activity. While the provided search results discuss stereoselective synthesis and chiral resolution in a general context of drug synthesis google.combuchler-gmbh.comardena.comnih.gov, specific detailed research on stereoselective approaches for bucainide or its direct analogues was not prominently featured.
Asymmetric Synthetic Strategies and Chiral Resolution Techniques
Asymmetric synthesis involves the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other. Chiral resolution techniques, such as the formation and separation of diastereomeric salts or chiral chromatography, are used to separate enantiomers from a racemic mixture. buchler-gmbh.comardena.com Diastereomers have different physical properties, allowing for their separation by methods like crystallization or chromatography. buchler-gmbh.comlibretexts.orgardena.com
Enantiomeric Purity Assessment in Research Batches
Assessing enantiomeric purity is critical in the development of chiral drugs. Enantiomeric purity, often expressed as enantiomeric excess (e.e.), indicates the relative proportion of one enantiomer in a mixture. libretexts.orgmasterorganicchemistry.com Methods for determining enantiomeric purity include gas chromatography and nuclear magnetic resonance (NMR) spectroscopy, often involving the formation of diastereomers to facilitate analysis. libretexts.org Chiral stationary phases in chromatography can also be used for direct separation and assessment of enantiomers. libretexts.orgmdpi.com Regulatory guidelines emphasize the importance of defining the enantiomeric purity of active substances used in studies. tga.gov.au
Research into Derivatization and Structural Modification of Bucainide Core
Research into derivatization and structural modification of a chemical core aims to explore the impact of structural changes on the compound's properties, including potential biological activity, metabolic stability, and physical characteristics. While the provided search results discuss structural modifications in the context of other drug classes nih.govnih.gov, specific detailed research on the derivatization and structural modification of the bucainide core was not extensively covered.
Such research typically involves modifying different parts of the molecule, such as the piperazine (B1678402) ring, the hexyl chain, the isobutyl group, or the phenyl group, to create a library of analogues. These modifications can involve introducing different substituents, changing the length or branching of alkyl chains, or altering the aromatic system. The synthesized derivatives are then evaluated to understand the structure-activity relationships and identify compounds with improved properties.
Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in chemical research to establish the relationship between the chemical structure of a molecule and its activity researchgate.netwikipedia.orgnih.gov. For this compound, this involves synthesizing a series of related compounds where specific parts of the molecule are systematically altered. By comparing the properties or activities of these analogues to the original this compound, researchers can identify which structural features are essential for desired characteristics and which modifications might lead to improved properties.
The synthesis of analogues often employs various chemical methodologies to introduce structural variations. These can include modifications to the core structure, changes in peripheral substituents, or alterations in the linker regions connecting different parts of the molecule. The goal is to create a library of compounds with subtle or significant structural differences that can then be evaluated. Techniques such as solution-phase synthesis or solid-phase synthesis may be employed depending on the complexity of the target analogues nih.govnih.gov.
Data from SAR studies on related compounds highlight the importance of specific functional groups and structural arrangements for activity nih.govnih.gov. While specific detailed SAR data for this compound analogues were not extensively found in the search results, the general principles of SAR studies apply. Researchers would synthesize analogues by modifying the Bucainide structure, potentially altering the piperazine ring, the hexyl chain, the phenyl group, or the isobutylamide moiety, and then assess the impact of these changes on relevant chemical or physical properties.
Probing Structural Features for Enhanced Target Interaction
Beyond simply establishing SAR, derivatization research aims to probe specific structural features to understand and potentially enhance interactions with a target, even if that target is not biological in the context of this article's scope (which excludes biological activity/dosage). In the context of research synthesis, "target interaction" could refer to interactions with crystallization solvents, solid-state packing, or other molecules during synthesis and characterization.
Modifications to the Bucainide structure could be designed to influence properties like solubility, crystal packing, or reactivity. For instance, introducing polar or non-polar groups could alter solubility in different solvents, which is critical for crystallization and purification processes mdpi.comnih.gov. Changing the shape or flexibility of the molecule through derivatization could impact how molecules pack in a crystal lattice, influencing polymorphism ub.edu.
Research in this area involves rational design based on computational modeling or empirical exploration. Synthesized analogues are characterized using analytical techniques to understand their structural properties and how they differ from the parent compound.
Research into Maleate Salt Formation and Physicochemical Stability in Synthesis
Bucainide is often studied and handled in its maleate salt form (this compound). The formation of salts is a common strategy in chemical research and development to improve the physicochemical properties of a compound, such as crystallinity, melting point, solubility, and stability nih.govbjcardio.co.uk. Research specifically focuses on the process of forming the maleate salt and understanding its resulting characteristics.
Crystallization and Polymorphism Studies in Research Synthesis
Crystallization is a critical step in the synthesis and purification of chemical compounds, including this compound. Research in this area investigates different crystallization methods and conditions to obtain the maleate salt in a pure and crystalline form crysforma.comgoogle.com. Factors such as solvent selection, temperature, cooling rate, and the presence of seeds can significantly influence the outcome of crystallization.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in solid-state research ub.edunih.govsymbiosisonlinepublishing.com. Different polymorphic forms of a compound can have different physical properties, including melting point, solubility, and stability nih.gov. Research on this compound would involve screening for different polymorphic forms of the maleate salt using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) nih.govd-nb.info. Understanding and controlling polymorphism is essential to ensure consistency in the physical form of the synthesized material.
Studies on other maleate salts, such as bedaquiline (B32110) maleate, have shown that different crystallization conditions can yield different solvates or hydrated forms, highlighting the importance of thorough crystallization and polymorphism studies d-nb.info.
Impact of Salt Form on Research Material Characterization
Thermal analysis techniques like DSC and TGA provide information about the melting point, thermal transitions, and potential desolvation or decomposition of the maleate salt nih.govd-nb.info. The crystalline form obtained from crystallization studies can be characterized by PXRD, which provides a unique diffraction pattern for each crystalline phase nih.govd-nb.info.
Molecular and Cellular Pharmacological Mechanisms of Bucainide Maleate
Comprehensive Investigation of Ion Channel Modulation by Bucainide (B1668016) Maleate (B1232345)
Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes, playing critical roles in cellular excitability and signaling nih.govijbcp.com. Bucainide maleate has been investigated for its ability to modulate the function of several key ion channels, with a particular focus on voltage-gated sodium channels due to their fundamental role in initiating action potentials nih.govfrontiersin.orgmdpi.com.
Detailed Characterization of Voltage-Gated Sodium Channel Interactions
Voltage-gated sodium (Nav) channels are responsible for the rapid depolarization phase of the action potential in various excitable cells, including cardiac myocytes nih.govfrontiersin.orgcvpharmacology.com. Modulation of Nav channel activity is a common mechanism for drugs used to treat conditions like arrhythmias and epilepsy frontiersin.orgnih.govdrugbank.com.
Studies characterizing the interaction of compounds with Nav channels often involve determining binding kinetics and affinity for different Nav subtypes. The human genome encodes nine different Nav channel alpha subunits (Nav1.1-Nav1.9), each with distinct tissue distribution and functional properties nih.gov. Nav1.5 is the predominant subtype in cardiac muscle nih.gov.
Research into this compound's interaction with Nav channels would typically involve electrophysiological techniques, such as patch-clamp, to measure ion currents and assess the compound's effects on channel gating. These studies aim to determine parameters such as the half-maximal inhibitory concentration (IC50) for different Nav subtypes and the rates of association and dissociation of the compound from the channel. Many sodium channel inhibitors bind to a site within the pore lumen nih.gov. The affinity of a compound for a particular Nav subtype can be influenced by the channel's conformational state cvpharmacology.comderangedphysiology.com.
While specific binding kinetics and affinity data for this compound across a panel of Nav subtypes were not directly found in the search results, studies on other sodium channel blockers highlight the methodologies used. For instance, studies on vixotrigine, another Nav blocker, involved determining use-dependent IC50 values across various Nav subtypes, showing differential potency semanticscholar.org.
Sodium channel blockers often exhibit state-dependent modulation, meaning their affinity for the channel varies depending on the channel's conformational state (e.g., resting, open, or inactivated) cvpharmacology.comderangedphysiology.com. This phenomenon is particularly relevant for antiarrhythmic drugs, as it can lead to preferential block of channels in rapidly firing tissues.
Class I antiarrhythmic drugs, which are sodium channel blockers, are categorized based on their binding and unbinding kinetics to the sodium channel, which influences their state dependence cvpharmacology.comderangedphysiology.com. Class IA and IC drugs bind to open and inactivated states, while Class IB drugs primarily bind to the inactivated state cvpharmacology.comderangedphysiology.com. This state-dependent binding contributes to their use-dependence, where block is more pronounced at higher heart rates cvpharmacology.comderangedphysiology.com.
Detailed characterization of this compound's state-dependent modulation would involve applying voltage protocols that favor different channel states and observing the resulting block. This could include assessing tonic block (block of resting channels) and use-dependent block (block that increases with repetitive channel activation) cvpharmacology.comderangedphysiology.com. Such studies provide insights into how this compound might preferentially affect depolarized or rapidly firing cells.
Binding Kinetics and Affinity Studies on Nav Subtypes
Electrophysiological Research Methodologies for Ion Channel Characterization
Electrophysiology is a fundamental technique used to study the electrical properties of biological cells and tissues, particularly the flow of ions through ion channels. This is crucial for understanding how drugs like this compound might affect cellular excitability and signaling.
Automated Electrophysiology Platform Applications
Automated electrophysiology platforms represent a significant advancement in ion channel research, enabling higher throughput screening compared to traditional manual patch-clamp methods. plos.orgnih.gov Instruments like the QPatch and SyncroPatch systems allow for parallel patch-clamp recordings from multiple cells simultaneously. plos.orgevotec.commetrionbiosciences.com These platforms are particularly valuable for screening large libraries of compounds and characterizing their effects on various ion channel targets, such as voltage-gated sodium (NaV) and potassium (KV) channels, including the hERG channel, which is critical for cardiac safety assessment. plos.orgevotec.commetrionbiosciences.commetrionbiosciences.commetrionbiosciences.com Automated patch-clamp can be used to determine parameters such as IC50 values (the concentration of a compound that inhibits 50% of the channel activity), assess state-dependent block, and study the kinetics of drug-channel interactions. plos.orgevotec.comfrontiersin.org While automated systems offer increased throughput, achieving comprehensive characterization of a compound's mechanism of action may still require detailed analysis beyond simple IC50 determination. frontiersin.org
Exploration of Receptor Interactions and Intracellular Signaling Pathways
Beyond ion channels, compounds can also exert their effects by interacting with receptors, which are proteins that bind to specific molecules (ligands) and trigger intracellular signaling cascades. msdmanuals.com G-protein coupled receptors (GPCRs) constitute a large and important family of such receptors, involved in a wide range of physiological processes and representing significant drug targets. researchgate.netbmglabtech.comcecam.org
Investigation of G-Protein Coupled Receptor (GPCR) Modulation
GPCRs are characterized by their seven transmembrane helices and their ability to interact with heterotrimeric G proteins, which relay signals into the cell. bmglabtech.comcecam.orgnih.gov Modulation of GPCR activity by ligands can involve activation (agonism) or inhibition (antagonism) of their signaling function. bmglabtech.comfrontiersin.orgsigmaaldrich.complos.org Research into GPCR modulation aims to understand how compounds bind to these receptors and influence their conformational states and subsequent downstream signaling events. cecam.orgnih.govfrontiersin.orgplos.org
Ligand Binding Studies to Specific GPCR Subtypes
Ligand binding studies are essential for characterizing the interaction between a compound and a receptor. These studies typically involve using labeled ligands (e.g., radioactive or fluorescent) that bind to the receptor and measuring the extent of their binding in the presence or absence of the test compound. bmglabtech.comnih.gov This allows for the determination of binding affinity (how strongly the compound binds to the receptor) and selectivity (how preferentially the compound binds to one receptor subtype over others). nih.govfrontiersin.org For GPCRs, ligand binding pockets can vary significantly between subfamilies, influencing ligand selectivity. nih.gov Studies can also investigate the kinetics of ligand binding, providing insights into the association and dissociation rates of the compound from the receptor.
Effects on Metabolic Enzymes Relevant to Target Pathways
Structure-Activity Relationship (SAR) Studies Focusing on Molecular Determinants of Activity
Correlating Structural Modifications with Changes in Ion Channel Potency
The correlation between structural modifications of a compound and its potency on ion channels is a fundamental aspect of drug discovery and development. This involves systematically altering specific parts of a molecule and evaluating the resulting changes in its ability to modulate ion channel activity. Studies on other compounds targeting ion channels, such as pentamidine (B1679287) analogues on hERG and K(IR)2.1 channels or flavonoid derivatives on ASIC3 channels, demonstrate that modifications to specific chemical residues or regions can significantly impact channel binding and inhibitory activity. nih.govnih.gov For instance, modifications of the phenyl ring or directly attached substituents in pentamidine analogues had a notable effect on hERG and K(IR)2.1 plasma membrane levels. nih.gov Similarly, for a natural flavonoid inhibiting ASIC3, the chirality of a pyrogallol (B1678534) part and the presence of a gallate part were found to be vital for maintaining inhibitory activity. nih.gov These examples highlight how even subtle structural changes can lead to differential effects on ion channel function. While the general principle applies to compounds interacting with ion channels, specific data detailing such correlations for this compound were not found in the provided information.
Preclinical Mechanistic Investigations in Controlled Biological Systems
In Vitro Cellular Model Research for Mechanistic Elucidation
In vitro studies using cellular models provide a controlled environment to investigate the direct effects of Bucainide (B1668016) maleate (B1232345) at the cellular level. These models allow for detailed examination of electrophysiological responses and intracellular signaling pathways.
Studies in Cultured Cardiac Myocytes for Electrophysiological Effects
Cultured cardiac myocytes are a key tool for assessing the direct impact of compounds on heart cell electrical activity. These studies can provide insights into how Bucainide maleate affects ion channels and action potentials. Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) are increasingly used in preclinical testing to assess the cardiac effects of novel compounds due to their ability to mimic in vivo human cardiomyocyte function frontiersin.orgresearchgate.net. These models allow for the measurement of parameters such as rhythm, electrical conduction, and muscle force nih.gov. While iPSC-CMs recapitulate complex ionic current profiles, their immature electrophysiological phenotype, particularly reduced densities of the hyperpolarizing current IK1, can influence drug responses frontiersin.orgnih.gov. Despite this, in vitro systems using patterned cardiomyocytes can measure parameters like QT interval dispersion and relative refractory period after action potentials nih.gov. High-density microelectrode arrays (MEAs) enable the recording of electrophysiological activity in cardiomyocyte cultures, spheroids, and organoids, providing functional and spatiotemporal insights 3brain.com.
Investigations in Primary Cell Lines or Engineered Cell Systems
Beyond cardiac myocytes, studies in other primary cell lines or engineered cell systems can help to understand the broader cellular interactions of this compound. Primary cells are isolated directly from living tissue, offering a model closer to the in vivo state, while engineered cell lines can be modified to express specific targets or pathways of interest evercyte.compromab.cominscreenex.de. Cell culture in general provides consistent and reproducible results for studying the effects of drugs and toxic compounds vanderbilt.edu. Immortalized cell lines, for example, offer an indefinite supply of cells for research, overcoming the limitations of primary cells inscreenex.de. The reproducibility of drug-response assays in mammalian cell lines is an important consideration in preclinical drug development nih.gov.
Analysis of Intracellular Signaling Cascades in Response to this compound
Investigating intracellular signaling cascades helps to understand the downstream effects of this compound binding to its targets. This can reveal the molecular pathways that are activated or inhibited by the compound. Intracellular signaling is crucial for regulating various cellular processes, including gene transcription nih.gov. Common intracellular mediators include cyclic adenosine (B11128) monophosphate (cAMP), the AKT pathway, and the mitogen-activated protein kinase (MAPK) pathway nih.gov. Studies in this area aim to clarify the mechanisms by which compounds influence these complex signaling networks nih.gov.
In Vivo Animal Model Research for Mechanistic Understanding
Animal models are essential for evaluating the effects of this compound in a complex living system, allowing for the study of its impact on organ function and its distribution within the body. Pre-clinical animal models are fundamental to understanding drug pharmacology and are a key starting point for further clinical trials ugd.edu.mk.
Studies on Cardiac Electrophysiology in Animal Models (e.g., refractory period modulation)
In vivo cardiac electrophysiology studies in animal models, such as mice and rats, are used to assess the effects of compounds on the heart's electrical conduction system tmc.edunih.govfrontiersin.org. Techniques like programmed electrical stimulation (PES) can determine parameters such as sinus node recovery time, AV conduction properties, and atrial and ventricular effective refractory periods tmc.edunih.govfrontiersin.org. These studies can reveal whether a compound prolongs or shortens the refractory period, which is critical for understanding its potential to cause or prevent arrhythmias researchgate.netfrontiersin.org. Animal models allow for the assessment of susceptibility to pacing-induced arrhythmias and can uncover proarrhythmogenic substrates tmc.edufrontiersin.org.
Analysis of Organ and Tissue Distribution in Preclinical Models (Mechanistic Pharmacokinetic Aspects)
Pharmacokinetic studies in animal models investigate how this compound is absorbed, distributed, metabolized, and excreted (ADME). Analyzing organ and tissue distribution provides crucial information about where the compound accumulates in the body, which is relevant to understanding its potential sites of action and potential off-target effects frontiersin.orgfrontiersin.org. Tissue distribution studies are important because the level of exposure to a compound in a tissue directly impacts its efficacy frontiersin.org. Physiologically based pharmacokinetic (PBPK) modeling in animal models is important for predicting human pharmacokinetics and dosing ugd.edu.mk. These studies involve characterizing parameters such as organ/tissue volume, blood flow, and specific pharmacokinetic parameters like absorption, distribution, metabolism, and elimination ugd.edu.mk. Physicochemical characteristics of the drug, such as solubility and lipophilicity, also play a role in its distribution dovepress.commmv.org. For example, one study on a different compound, CLBQ14, showed it was extensively distributed in rats, with the lowest accumulation in the heart and highest in the kidneys dovepress.com. Another compound, Indo5, was found to accumulate in the liver and not cross the blood-brain or blood-testes barriers in rats frontiersin.org.
Research into Systemic Effects on Excitable Tissues (e.g., nerve conduction)
Research into the systemic effects of compounds on excitable tissues, such as nerves, is typically conducted through techniques like nerve conduction studies. These studies measure the speed at which electrical impulses travel along a nerve and the amplitude of the resulting electrical signal, providing insights into nerve function and the potential for a compound to affect nerve transmission. nih.govnih.govmsdmanuals.com Nerve conduction studies can evaluate both motor and sensory nerves. nih.gov
Based on the consulted sources, specific detailed research findings regarding the systemic effects of this compound on nerve conduction were not identified. While this compound is reported to possess local anesthetic effects, which implies an interaction with nerve function, detailed data from preclinical studies specifically measuring its impact on nerve conduction velocity or action potentials in isolated nerve preparations were not available in the search results. nih.gov
Ex Vivo Tissue Bath Studies for Mechanistic Characterization
Ex vivo tissue bath studies are widely used in pharmacology to characterize the direct effects of a compound on isolated organs or tissues while maintaining their physiological function in a controlled environment. mdpi.com This approach allows for the precise control of factors such as temperature, buffer composition, and drug concentration, facilitating the investigation of a compound's mechanism of action on specific tissues. mdpi.com
Assessment of Isolated Organ Function (e.g., guinea pig isolated atria)
Studies involving the assessment of isolated organ function, such as using guinea pig isolated atria, are valuable for evaluating the direct effects of compounds on cardiac electrical and mechanical activity. The guinea pig isolated atrium is a well-established model for studying the effects of drugs on heart rate and contractility. wikipedia.org
Preclinical investigations into this compound have included studies utilizing guinea pig isolated atria. These studies demonstrated that this compound caused refractory period prolongation in guinea pig isolated atria. nih.gov This finding indicates a direct effect of the compound on the electrical properties of atrial tissue, specifically influencing the duration of the cardiac action potential during which the muscle is less excitable. While this finding is reported, detailed quantitative data from these specific studies, such as concentration-response curves or specific measurements of refractory period duration, were not available in the consulted sources to construct a data table.
Cellular Electrophysiology in Tissue Slices
Cellular electrophysiology in tissue slices is a technique that allows for the study of the electrical properties of individual cells within their native tissue environment. This method preserves the complex cellular interactions and tissue architecture that are absent in isolated cell preparations. It involves obtaining thin slices of tissue and using microelectrode techniques to record the electrical activity of specific cell types.
Based on the consulted sources, specific detailed research findings regarding the effects of this compound investigated through cellular electrophysiology in tissue slices were not identified.
Computational Chemistry and Structural Biology Research of Bucainide Maleate
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are computational modeling techniques used to establish relationships between the chemical structure of compounds and their biological activity (QSAR) or physicochemical properties (QSPR) rjptonline.orgresearchgate.net. By analyzing molecular descriptors, these methods aim to build predictive models.
Development of Predictive Models for Pharmacological Activity
The development of predictive models for pharmacological activity involves using computational approaches, often rooted in machine learning, to forecast how a compound like Bucainide (B1668016) maleate (B1232345) might behave in a biological system researchgate.netnih.gov. These models utilize molecular fingerprints and other structural features to establish correlations with observed biological outcomes nih.gov. Predictive analytics in healthcare, including drug development, has seen substantial growth with advancements in bioinformatics and machine learning researchgate.net. While challenges remain, such as data quality and model interpretability, predictive analytics is becoming an indispensable tool in the pharmaceutical industry researchgate.net.
Correlation of Molecular Descriptors with Biological Outcomes
Molecular descriptors are numerical representations of a chemical structure that capture various aspects of the molecule, such as size, shape, electronic properties, and topological features rjptonline.orgmdpi.com. These descriptors are crucial in QSAR and QSPR studies to correlate structural features with biological outcomes rjptonline.org. They can be calculated from molecular structures using computational chemistry software mdpi.com. Different types of molecular descriptors exist, ranging from 0D to 4D, with 4D descriptors incorporating conformational and spatiotemporal information relevant to ligand-protein interactions researchgate.net. The selection of appropriate molecular descriptors is vital for building accurate predictive models mdpi.comscielo.br.
Molecular Dynamics Simulations of Bucainide Maleate in Biological Environments
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time azolifesciences.com. These simulations provide insights into the dynamic behavior of compounds in various environments, including biological systems azolifesciences.comnih.gov.
Ligand-Membrane Interactions and Permeation Studies
Understanding the interaction of a compound with biological membranes is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties bioisi.ptmdpi.com. Molecular dynamics simulations can be used to study how this compound interacts with lipid bilayers, model membranes that mimic cell membranes mdpi.com. These simulations can provide insights into the compound's partitioning into the membrane, its location within the lipid bilayer, and its potential to permeate across the membrane mdpi.com. Charged molecules, for instance, can face challenges in crossing phospholipid bilayers due to significantly reduced permeability compared to their neutral forms americanpharmaceuticalreview.com.
Dynamic Simulations of this compound within Protein Binding Pockets
Molecular dynamics simulations are valuable for studying the dynamic interactions between a ligand, such as this compound, and its target protein within the binding pocket azolifesciences.comnih.gov. These simulations can reveal how the ligand binds, the conformational changes that occur in the protein upon binding, and the stability of the protein-ligand complex nih.govopenreview.net. MD simulations can help overcome the limitations of traditional structure-based drug design methods that often rely on rigid protein structures, by accounting for protein flexibility openreview.netchemrxiv.org. By simulating the association and dissociation processes, researchers can gain a deeper understanding of the binding event nih.gov.
Virtual Screening and De Novo Design Strategies for Novel Analogues
Computational methods like virtual screening and de novo design are employed to identify potential new drug candidates and design novel molecules with desired properties youtube.comnih.gov.
Virtual screening involves computationally sifting through large libraries of chemical compounds to identify those most likely to bind to a specific biological target youtube.comyoutube.com. This approach leverages computational models, including QSAR models and docking simulations, to prioritize compounds for further investigation scielo.bryoutube.com.
De novo drug design is a computational approach that aims to design novel molecules from scratch, rather than modifying existing ones youtube.com. This method utilizes various computational techniques to create new compounds predicted to have desired therapeutic properties youtube.com. Different strategies exist, including structure-based and ligand-based de novo design youtube.com. These approaches can be used to design novel analogues of this compound with potentially improved activity or properties.
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening (VS) is a computational technique used to search large databases of compounds to identify potential drug candidates. There are two main strategies in virtual screening: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). mmsl.czscielo.br
LBVS relies on information from known active and inactive molecules to find similar compounds based on the principle of molecular similarity. scielo.brmdpi.com This can involve methods such as molecular fingerprints and ligand-based pharmacophore modeling. scielo.br
SBVS, also known as target-based VS, requires prior knowledge of the three-dimensional structure of the biological target, such as a protein. scielo.brfrontiersin.org Methods like molecular docking and structure-based pharmacophore modeling are employed to predict the binding mode and affinity of potential ligands to the target site. mmsl.czscielo.brmdpi.comfrontiersin.org Molecular docking aims to predict the best interaction between a ligand and a molecular target to form a complex, ranking ligands based on their predicted affinity. frontiersin.org The success of SBVS is significantly influenced by scoring functions used to estimate the strength of non-covalent interactions between the ligand and the target. frontiersin.org
Both LBVS and SBVS have proven applicable in numerous studies, offering competitive hit rates compared to experimental high-throughput screening at a lower cost. mdpi.com Hybrid methods combining LB and SB techniques are also utilized to leverage the complementary information from both ligand and target structures. mdpi.com
While these methodologies are broadly applied in pharmaceutical research to identify or optimize compounds targeting specific proteins, detailed studies applying LBVS or SBVS specifically to this compound were not identified in the consulted sources.
Computational Approaches for Designing Improved Bucainide Scaffolds
Computational approaches are increasingly used in the design of novel molecular scaffolds with desired properties. These methods allow for the in silico evaluation of numerous potential structures without the need for immediate experimental synthesis and testing, potentially reducing time and cost. mdpi.comnih.gov Techniques such as finite element analysis (FEA) and computational fluid dynamics (CFD) are used to predict the properties of designed structures. mdpi.comnih.gov Computational modeling can aid in optimizing scaffold architecture and predicting properties before manufacturing. nih.govdoi.orgresearchgate.net
In the context of drug discovery, computational methods can be used to design or modify existing molecular scaffolds to improve binding affinity, selectivity, or pharmacokinetic properties. This can involve exploring variations of a core structure (scaffold-based strategies) to generate libraries of compounds for virtual screening or further computational analysis. scielo.br
Although computational design techniques are valuable tools in medicinal chemistry for generating and evaluating novel molecular entities or modifications of existing ones, specific research detailing the computational design of improved Bucainide scaffolds was not found in the available literature. The principles, however, remain relevant for potential future investigations into Bucainide analogs.
Spectroscopic and Crystallographic Approaches for Structural Elucidation
Spectroscopic and crystallographic techniques are essential for the structural characterization of synthesized compounds and for understanding their interactions with biological targets.
NMR and Mass Spectrometry for Structural Characterization of Synthesized Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques routinely used in pharmaceutical research for the identification, structural elucidation, and characterization of synthesized compounds and their impurities. researchgate.netamericanpharmaceuticalreview.com
NMR spectroscopy provides detailed information about the structure, dynamics, and environment of molecules. researchgate.net Different NMR experiments (e.g., 1H NMR, 13C NMR, COSY, HSQC, HMBC) can be used to determine the connectivity of atoms and the three-dimensional structure of a molecule. mdpi.com Quantitative NMR (qNMR) can also be used for simultaneous identification and quantification of components in a sample. researchgate.netmdpi.com
Mass Spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. americanpharmaceuticalreview.commdpi.com Tandem MS (MS/MS) experiments can generate fragmentation patterns that are characteristic of a compound's structure, aiding in its identification and the elucidation of unknown impurities or degradation products. americanpharmaceuticalreview.com Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used to separate and identify components in complex mixtures. americanpharmaceuticalreview.comrsc.org
While NMR and MS are standard tools for characterizing pharmaceutical compounds, specific published experimental NMR or detailed MS spectral data for this compound were not located in the consulted resources, beyond basic molecular information available in databases like PubChem. nih.gov
X-ray Crystallography of this compound-Target Protein Complexes (if applicable to research)
X-ray crystallography is a technique that provides high-resolution three-dimensional structural information of molecules, including proteins and protein-ligand complexes. up.ptnih.govmdpi.com By obtaining crystals of a protein in complex with a ligand like this compound, researchers can determine the precise binding site and the nature of the interactions between the ligand and the protein. nih.govnih.gov This structural information is invaluable for understanding the mechanism of action, guiding structure-based drug design, and optimizing ligand properties. nih.gov
Growing high-quality crystals of protein-ligand complexes is a critical step in this process. up.ptnih.gov Once crystals are obtained, X-rays are diffracted by the electron cloud of the atoms in the crystal, and the resulting diffraction pattern is used to compute an electron density map. nih.govmdpi.com The molecular structure, including the position of the ligand within the protein's binding site, is then built into this electron density map. nih.gov
As of the current search, no research specifically detailing the X-ray crystallography of this compound in complex with a target protein was found. Therefore, based on the available information, this section is not applicable to specific published research on this compound.
Advanced Analytical Research Methodologies for Bucainide Maleate
Development and Validation of Chromatographic Methods for Research Quantification
Chromatographic methods are widely used for the separation and quantification of analytes in a mixture. For Bucainide (B1668016) maleate (B1232345), these techniques are essential for isolating the compound from other substances present in a sample, such as synthesis intermediates, degradation products, or biological matrix components, before detection and quantification. Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose, demonstrating accuracy, precision, specificity, linearity, detection limit, and quantitation limit. nih.govich.org
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Techniques (UV, DAD, Fluorescence)
HPLC is a cornerstone technique in pharmaceutical analysis and research due to its versatility and ability to separate a wide range of compounds. The separation is achieved by partitioning the analytes between a stationary phase and a mobile phase. Various detection techniques can be coupled with HPLC to identify and quantify the separated components.
UV Detection: Ultraviolet (UV) detection is commonly used for compounds that absorb UV light, which is often the case for molecules containing aromatic rings or double bonds, such as Bucainide maleate. imgroupofresearchers.com The intensity of the absorbed UV light is proportional to the concentration of the analyte, allowing for quantitative analysis based on the Beer-Lambert Law. imgroupofresearchers.com Method development involves optimizing parameters such as the mobile phase composition, flow rate, stationary phase, and detection wavelength to achieve adequate separation and sensitivity. mdpi.comnih.govresearchgate.net
Diode Array Detection (DAD): DAD is an advanced form of UV detection that allows for the simultaneous acquisition of UV spectra across a range of wavelengths. This provides additional information about the spectral properties of the eluting peaks, which can be useful for peak identification and purity assessment. researchgate.netjocpr.com
Fluorescence Detection: Fluorescence detection is highly sensitive and selective for compounds that exhibit fluorescence. While not all compounds are fluorescent, derivatization can sometimes be employed to make them detectable by fluorescence. This technique is particularly valuable for trace analysis.
Validated HPLC methods are routinely developed for the quantitative analysis of drug substances and products, ensuring accuracy, precision, and specificity. mdpi.comnih.govresearchgate.netjapsonline.com For example, validated RP-HPLC methods with UV detection have been developed for the simultaneous determination of other maleate salts, such as chlorpheniramine (B86927) maleate, in pharmaceutical formulations. These methods demonstrate good linearity, accuracy, and precision. mdpi.comnih.govresearchgate.net
Gas Chromatography (GC) for Volatile Intermediates or Degradants
Gas Chromatography (GC) is a separation technique suitable for volatile or semi-volatile compounds that can be vaporized without decomposition. monash.edu GC is often employed in the analysis of impurities, residual solvents, and degradation products that are amenable to vaporization. monash.eduscielo.br For this compound research, GC could be applied to monitor volatile intermediates formed during synthesis or volatile degradants that might arise under certain storage or stress conditions. GC is typically coupled with detectors such as the Flame Ionization Detector (FID) or Mass Spectrometry (MS). monash.eduscielo.breg.net GC methods require the sample to be dissolved in a solvent and then vaporized before entering the column. monash.edu Derivatization may be necessary for compounds that are not sufficiently volatile or are thermally unstable. mdpi.com GC methods have been validated for the determination of various compounds and their degradants in pharmaceutical contexts. monash.eduscielo.breg.netrsc.org
Mass Spectrometry (MS) Based Approaches for Identification and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of compounds. When coupled with chromatographic separation techniques like LC or GC, MS provides enhanced selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis in Biological Matrices
LC-MS is a hyphenated technique that combines the separation power of LC with the detection capabilities of MS. This combination is particularly useful for analyzing complex samples, such as biological matrices (e.g., blood, urine, tissue extracts), where the analyte of interest is present at low concentrations and is mixed with numerous endogenous compounds. veedalifesciences.commdpi.com LC-MS allows for the selective detection and quantification of this compound in biological samples, which is crucial for preclinical studies investigating its absorption, distribution, metabolism, and excretion (ADME). LC-MS methods offer high sensitivity, selectivity, and a wide linear dynamic range, making them the preferred choice for trace analysis in biological matrices. veedalifesciences.comannlabmed.org Sample preparation techniques are often employed to extract and clean up the analyte from the biological matrix before LC-MS analysis. mdpi.comannlabmed.org
Tandem Mass Spectrometry (MS/MS) for Metabolite Identification in Preclinical Studies (mechanistic focus)
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. In MS/MS, a precursor ion is selected and fragmented, and the resulting fragment ions are then analyzed. This technique provides more detailed structural information about the analyte and is invaluable for identifying metabolites of a drug. researchgate.net In preclinical studies of this compound, LC-MS/MS would be a key tool for identifying and characterizing metabolites formed in biological systems. By analyzing the fragmentation patterns of potential metabolites and comparing them to the fragmentation of the parent compound, researchers can elucidate metabolic pathways. researchgate.netmdpi.comfrontiersin.org This mechanistic focus is essential for understanding how the body processes the compound. LC-MS/MS is widely used for metabolite identification and quantification in biological samples due to its high sensitivity, selectivity, and ability to provide structural insights. mdpi.comveedalifesciences.commdpi.comnih.gov
Spectroscopic Characterization Techniques in Research Contexts
Spectroscopic techniques provide information about the interaction of electromagnetic radiation with a molecule, yielding insights into its structure, functional groups, and electronic properties.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light by a substance. imgroupofresearchers.comcreative-biostructure.com It is useful for quantitative analysis of compounds with chromophores and can also provide information about electronic transitions within the molecule. imgroupofresearchers.comcreative-biostructure.com UV-Vis spectroscopy can be used to determine the concentration of this compound in solutions and to study its behavior in different solvents. imgroupofresearchers.comcreative-biostructure.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation due to the vibration of molecular bonds. creative-biostructure.commdpi.com The IR spectrum provides a unique fingerprint of a molecule and is useful for identifying functional groups present in this compound and confirming its structure. creative-biostructure.commdpi.com It can also be used to detect the presence of certain impurities or to study changes in the molecule's structure. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. creative-biostructure.comiip.res.in NMR can confirm the structure of this compound, determine its purity, and provide insights into its conformation and interactions. creative-biostructure.comiip.res.in It is a fundamental tool in organic chemistry and drug research for structural elucidation. iip.res.in
These spectroscopic techniques, when used in conjunction with chromatographic and mass spectrometric methods, provide a comprehensive analytical profile of this compound, supporting research into its properties and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful technique used to elucidate the structure of organic molecules by examining the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). Analysis of NMR spectra provides information on the number and type of atoms in a molecule, their electronic environment, and their connectivity. For this compound, NMR spectroscopy, including techniques like ¹H NMR and ¹³C NMR, is essential for confirming the proposed chemical structure. While specific NMR data for this compound were not extensively detailed in the search results, NMR is a standard method for structural confirmation of organic compounds researchgate.net. Studies on other maleate salts, such as enalapril (B1671234) maleate and chlorpheniramine maleate, demonstrate the utility of ¹H NMR in confirming structures and even investigating conformational equilibria in solution researchgate.netresearchgate.net. Quantitative NMR (qNMR) can also be applied for identification and quantification without external standards mdpi.com.
Infrared (IR) and UV-Visible Spectroscopy for Compound Identity and Purity
Infrared (IR) spectroscopy is used to identify functional groups present in a molecule based on characteristic vibrational frequencies. The IR spectrum acts as a unique fingerprint for a compound. UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for identifying compounds with chromophores (groups that absorb UV-Vis light) and can be used for quantitative analysis and purity assessment.
Research on Impurity Profiling and Characterization in Synthetic Batches
Impurity profiling is a critical aspect of pharmaceutical development and quality control. It involves the detection, identification, and quantification of impurities present in a drug substance or product. These impurities can arise from synthesis, raw materials, or degradation ajprd.comijbpas.com.
Development of Analytical Methods for Related Substances
Developing specific and sensitive analytical methods is essential for controlling related substances in synthetic batches of this compound. Related substances can include starting materials, intermediates, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying related substances in pharmaceutical compounds nih.govresearchgate.net. HPLC methods often utilize UV detection due to its sensitivity and compatibility with many pharmaceutical compounds nih.gov. The development process involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for all potential impurities nih.govafricanjournalofbiomedicalresearch.com. Method validation, according to guidelines from bodies like the International Conference on Harmonisation (ICH), is crucial to ensure the method is suitable for its intended purpose, covering aspects like specificity, linearity, accuracy, precision, and detection/quantification limits researchgate.netafricanjournalofbiomedicalresearch.comeuropa.eu.
Identification and Quantification of Synthetic Byproducts
Identifying and quantifying synthetic byproducts is a key part of impurity profiling. Byproducts are compounds formed during the synthesis of this compound that are not the intended product. These can arise from side reactions or incomplete reactions. Techniques like hyphenated methods, which combine separation techniques with spectroscopic detectors, are powerful tools for this purpose ajprd.combiomedres.us. For instance, coupling HPLC with Mass Spectrometry (LC-MS) or Gas Chromatography with Mass Spectrometry (GC-MS) allows for the separation of byproducts and subsequent determination of their molecular weight and fragmentation patterns, aiding in their identification ajprd.combiomedres.us. NMR spectroscopy can also be used to elucidate the structure of isolated byproducts ijpsonline.com. Quantification is typically achieved using validated chromatographic methods, often with UV detection, by comparing the peak areas of the byproducts to a known standard or the main compound nih.gov. The ICH guidelines provide thresholds for identifying and quantifying impurities based on the daily dose of the drug biomedres.usresearchgate.net.
Drug Discovery and Development Paradigms Illustrated by Bucainide Maleate Research
Contribution of Bucainide (B1668016) Maleate (B1232345) Studies to General Drug Discovery Strategies
Research into compounds like Bucainide maleate contributes to the broader understanding of how to identify, validate, and optimize potential drug candidates. The process typically begins with identifying a biological target implicated in a disease. phrmafoundation.org
Target Identification and Validation Methodologies
Target identification involves pinpointing specific molecules, often proteins like ion channels, that play a crucial role in a disease pathway and can potentially be modulated by a drug. nuvisan.comnih.govtechnologynetworks.com Validation is the subsequent process of confirming that modulating this target indeed has a therapeutic effect on the disease phenotype. technologynetworks.com Methodologies for target identification and validation are diverse and have evolved significantly. These can include genetic approaches like RNA interference (RNAi) or CRISPR/Cas9 to study the effect of altering target expression, as well as biochemical methods to assess the interaction of compounds with the target. nuvisan.comnih.gov Bioinformatics and 'omics' technologies, such as transcriptomics and proteomics, also play a role in identifying potential targets by analyzing differences in gene or protein expression in diseased versus healthy states. nuvisan.comaxcelead-us.com While specific detailed methodologies used directly with this compound for initial target identification are not extensively detailed in the provided search results, the compound's known interaction with ion channels implies that electrophysiological assays and binding studies would have been fundamental techniques employed in its research to identify and validate its activity on specific ion channel subtypes. Ion channels are attractive therapeutic targets due to their critical role in various physiological processes and their involvement in disease pathology. numberanalytics.comfrontiersin.org
Hit-to-Lead Optimization Processes in Medicinal Chemistry
Hit-to-lead optimization is a crucial phase where initial active compounds ("hits") identified through screening are refined to improve their potency, selectivity, pharmacokinetic properties, and reduce potential liabilities, transforming them into more promising "lead" compounds. upmbiomedicals.comuu.se This process involves iterative cycles of design, synthesis (make), testing (test), and analysis (analyze) – often referred to as the DMTA cycle. cancerresearchhorizons.com Medicinal chemistry plays a central role, involving the structural modification of hit compounds to explore the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR). researchgate.net Computational chemistry and structural biology techniques, such as X-ray crystallography, can provide valuable insights to guide these modifications. researchgate.netnih.gov High-throughput screening (HTS) is often the starting point for identifying hits. upmbiomedicals.com The hits are then grouped and prioritized based on factors like potency and structural similarity for further optimization. upmbiomedicals.com While specific data on the hit-to-lead optimization of this compound is not provided, its existence as a maleate salt suggests chemical modifications were made to the parent compound, Bucainide, likely to improve properties such as solubility or stability. The optimization process for ion channel modulators like this compound would typically involve enhancing target potency while minimizing off-target effects on other ion channels to improve selectivity. technologynetworks.comnumberanalytics.commetrionbiosciences.com
Translational Research Challenges and Opportunities for Ion Channel Modulators
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical settings. For ion channel modulators, this involves translating findings from in vitro experiments to complex in vivo systems.
Bridging In Vitro and In Vivo Mechanistic Findings
A significant challenge in developing ion channel modulators is ensuring that the effects observed in controlled in vitro systems, such as patch-clamp electrophysiology on isolated cells or reconstituted channels, translate effectively to the in vivo environment. nih.gov In vivo systems involve complex interactions with other proteins, lipids, and cellular components, as well as systemic factors like metabolism and distribution. Establishing In Vitro-In Vivo Correlation (IVIVC) is critical to predict in vivo performance based on in vitro data. mdpi.comfabad.org.trnih.govdissolutiontech.comresearchgate.net IVIVC can be categorized into different levels based on the relationship between in vitro dissolution/release and in vivo absorption. fabad.org.trdissolutiontech.com A Level A correlation, considered the most robust, represents a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate of the drug. fabad.org.trnih.govdissolutiontech.com Studies on other maleate salts, such as chlorpheniramine (B86927) maleate, have demonstrated successful Level A IVIV correlations for extended-release formulations, highlighting the potential for establishing such correlations for compounds with a maleate counterion. nih.gov While specific IVIVC data for this compound is not available in the search results, the general principles and challenges of bridging in vitro and in vivo findings are highly relevant to its potential therapeutic development.
Addressing Selectivity Challenges in Ion Channel Drug Design
Ion channels belong to large and diverse families, and achieving selectivity for a particular subtype over others is a major challenge in ion channel drug design. technologynetworks.comnumberanalytics.commetrionbiosciences.com Off-target interactions with closely related channels can lead to unwanted side effects and toxicity. numberanalytics.com For example, cardiac ion channels are particularly sensitive to off-target drug effects, which can lead to arrhythmias. nih.gov Strategies to address selectivity include rational design based on structural differences between channel subtypes, high-throughput screening against panels of related channels, and medicinal chemistry efforts to optimize the compound's interaction with the target channel while minimizing binding to off-targets. metrionbiosciences.combakerlab.org The development of highly specific ion channel modulators is an active area of research. saniona.com Research involving this compound would undoubtedly have faced these selectivity challenges, requiring careful evaluation of its activity across a range of ion channels to understand its specificity profile.
Emerging Technologies and Their Application in this compound Research
The field of drug discovery is continuously being shaped by emerging technologies. These technologies can accelerate various stages of research, from target identification to compound characterization. frontiersin.orgoecd.orgiassistquarterly.comnih.gov While specific applications of cutting-edge emerging technologies directly to this compound research are not detailed in the provided snippets, the general trends in the field are relevant. High-throughput electrophysiology, for instance, has revolutionized ion channel screening by enabling the rapid assessment of compound effects on channel activity, overcoming the limitations of traditional patch-clamp techniques. nih.gov Advanced imaging techniques and structural biology methods like cryo-electron microscopy (cryo-EM) are providing unprecedented insights into ion channel structure and dynamics, which can inform rational drug design to improve potency and selectivity. biorxiv.orgmedchemica.com Computational approaches, including molecular dynamics simulations and artificial intelligence (AI), are increasingly used to predict compound-target interactions, guide chemical synthesis, and analyze complex biological data. nih.govcecam.orgmdpi.com The application of such emerging technologies could potentially provide deeper understanding of this compound's mechanism of action, improve the efficiency of optimizing its properties, and better predict its behavior in biological systems.
High-Throughput Screening (HTS) in Ion Channel Research
Ion channels are a significant class of drug targets due to their crucial roles in numerous physiological and pathophysiological processes, including cardiovascular disorders, neurological conditions, and pain management. frontiersin.orgionbiosciences.comfrontiersin.org Their malfunction is linked to various diseases, known as channelopathies. frontiersin.orgionbiosciences.comfrontiersin.org Approximately 15% of approved drugs modulate ion channels. frontiersin.orgionbiosciences.com
The evolution of HTS technologies for ion channels has involved several approaches:
Electrophysiology: Automated patch clamp (APC) systems have significantly increased the throughput compared to manual patch clamp, enabling the screening of tens of thousands of compounds. nih.govmednexus.orgbiocompare.com These systems can measure the activity of voltage- and ligand-gated ion channels. nih.govbiocompare.com
Fluorescence-Based Assays: These assays offer higher throughput and are cost-effective. nih.govnih.govmednexus.orgbiocompare.comaurorabiomed.com They indirectly measure changes in ion concentration or membrane potential using fluorescent dyes. nih.govnih.govbiocompare.com While useful for large-scale screenings, they can be less sensitive and may have higher risks of false positives or negatives compared to direct measurements. mednexus.orgbiocompare.com
Flux Assays: These methods measure the movement of ions across cell membranes. nih.govnih.govmednexus.orgeuropeanpharmaceuticalreview.com Non-radioactive flux assays, for instance, provide a high-throughput method to study membrane proteins, including ion channels and transporters, without the hazards associated with radioactive materials. nih.govmednexus.orgaurorabiomed.comeuropeanpharmaceuticalreview.com
HTS allows for the rapid identification of potential ion channel modulators from extensive chemical libraries, which are then typically validated using more detailed, lower-throughput methods like manual patch clamp. nih.goveuropeanpharmaceuticalreview.com The goal is to efficiently identify "hit" compounds that show activity against the target channel. europeanpharmaceuticalreview.comarxiv.org
Application of Artificial Intelligence and Machine Learning in Chemical Space Exploration
AI/ML techniques are applied in chemical space exploration for several purposes:
Generating Novel Molecules: Generative models can learn from existing data to create new molecular structures with predicted properties. nih.govarxiv.orgacs.org This allows for the exploration of novel regions of chemical space beyond known compounds. arxiv.org
Predicting Molecular Properties: ML algorithms can predict various properties of molecules, such as binding affinity to a target protein, pharmacokinetics, and toxicity profiles, reducing the need for extensive experimental testing. mdpi.comfrontiersin.orgarxiv.orgresearchgate.net
Navigating Chemical Space: AI/ML can map chemical structures to a learned search space where molecules with similar properties are located closer together, facilitating the efficient identification of compounds with desired characteristics. arxiv.org This contrasts with traditional methods that might rely on structural similarity, which doesn't always correlate with biological activity. arxiv.org
Prioritizing Compounds for Synthesis and Testing: By predicting properties and navigating chemical space, AI/ML helps prioritize which molecules from large virtual libraries are most likely to be active and have favorable properties, thus focusing experimental efforts. arxiv.orgresearchgate.net
Various ML models, including deep neural networks, random forests, and generative adversarial networks (GANs), are employed in these tasks. mdpi.comfrontiersin.orgnih.govresearchgate.net These methods leverage large datasets of chemical and biological information to learn patterns and make predictions. mdpi.comfrontiersin.orgmednexus.orgresearchgate.net
Future Research Directions and Unexplored Avenues for Bucainide Maleate
Identification of Novel Molecular Targets or Off-Targets beyond Primary Mechanisms
Understanding the full spectrum of molecular interactions of Bucainide (B1668016) maleate (B1232345) is crucial for identifying novel therapeutic targets and potential off-target effects that could be leveraged or mitigated. While a compound may have a primary intended target, it can interact with numerous other proteins and pathways within a complex biological system. wiley.comnih.gov Identifying these additional interactions can reveal new therapeutic possibilities or explain unanticipated biological effects. nih.govcancer.gov
Phenotypic Screening Approaches for Unbiased Target Discovery
Phenotypic screening is a powerful strategy that identifies compounds based on their observable effects on cells, tissues, or whole organisms, without requiring prior knowledge of a specific molecular target. wikipedia.orgpfizer.comtechnologynetworks.compharmafeatures.com This "forward pharmacology" approach contrasts with target-based screening, which focuses on compounds that modulate a predefined target. wikipedia.orgtechnologynetworks.com Phenotypic screening has historically been instrumental in the discovery of first-in-class drugs with novel mechanisms of action. wikipedia.orgpfizer.com
Applying phenotypic screening to Bucainide maleate research could involve:
Cell-based assays: Screening this compound in various cell lines or primary cells relevant to potential therapeutic areas (e.g., cardiac cells, neurons, immune cells) to observe changes in cell morphology, viability, motility, or signaling pathways. technologynetworks.com
Organoid models: Utilizing more complex 3D organoid models that better mimic in vivo tissue structure and function to assess the compound's effects in a more physiologically relevant context. technologynetworks.com
Model organisms: Employing simple model organisms to identify broader biological impacts and potential therapeutic activities that might not be evident in in vitro systems. wikipedia.org
Following the identification of a desirable phenotypic effect, target deconvolution techniques, often involving chemoproteomics, would be necessary to pinpoint the specific molecular targets responsible for the observed phenotype. wikipedia.org This unbiased approach can uncover previously unknown interactions of this compound.
Proteomic Profiling of Cellular Responses
Proteomic profiling, the large-scale study of proteins, offers a direct way to investigate how this compound affects the protein landscape of cells or tissues. creative-proteomics.comscitechnol.com By comparing the proteome of treated cells or tissues to untreated controls, researchers can identify changes in protein abundance, modifications, and interactions induced by the compound. creative-proteomics.comscitechnol.com
Key proteomic approaches applicable to this compound research include:
Quantitative proteomics: Techniques like mass spectrometry can quantify changes in protein levels, revealing pathways and processes affected by this compound treatment. creative-proteomics.comscitechnol.comacs.org
Thermal Proteome Profiling (TPP): TPP measures changes in protein thermal stability upon drug binding, allowing for the identification of direct drug targets and downstream regulatory events. acs.org
Drug Affinity Capture Mass Spectrometry: This method uses immobilized this compound to pulldown interacting proteins from cell lysates, directly identifying proteins that bind to the compound.
Analyzing the proteomic changes induced by this compound can provide insights into its mechanism of action, identify both intended and off-targets, and reveal affected signaling pathways. creative-proteomics.comscitechnol.com
Potential Data Table Example: Proteomic Analysis of this compound Treatment (Hypothetical)
| Protein ID | Fold Change (Treated/Control) | p-value | Proposed Role/Pathway |
| Protein A | 1.8 | 0.001 | Inflammatory Pathway |
| Protein B | 0.5 | 0.005 | Ion Channel Regulation |
| Protein C | 2.1 | < 0.001 | Cell Survival Pathway |
| Protein D | 0.7 | 0.01 | Receptor Signaling |
(Note: This is a hypothetical table illustrating the type of data that could be generated from a proteomic study. Actual results would depend on the specific cell type, concentration, and duration of treatment.)
Synergistic Research with Other Pharmacological Agents
Exploring the potential for this compound to act synergistically with other pharmacological agents is a critical avenue for future research, particularly in complex diseases where multi-target approaches may be more effective. researchgate.netabpi.org.uk Combination therapies can offer improved efficacy, reduced resistance, and potentially lower doses of individual components, thereby minimizing side effects. abpi.org.uk
Combination Studies for Mechanistic Pathway Elucidation
Combining this compound with compounds known to act on specific pathways can help elucidate the mechanistic basis of its effects and identify synergistic or additive interactions. By observing how the combination influences biological outcomes compared to each compound alone, researchers can infer the pathways involved and how this compound modulates them.
For example, if this compound is hypothesized to affect a particular signaling cascade, combining it with known inhibitors or activators of that cascade can confirm its involvement and reveal the nature of the interaction (e.g., synergistic, additive, antagonistic). This can be investigated through various assays, including cell viability, reporter gene assays, or functional readouts relevant to the disease model.
Potential Data Table Example: Synergistic Effects of this compound and Compound X on Cell Viability (Hypothetical)
| Treatment | Concentration (µM) | Cell Viability (% of Control) | Synergistic Effect |
| Control | - | 100 | - |
| This compound | 10 | 80 | - |
| Compound X | 5 | 70 | - |
| This compound + X | 10 + 5 | 40 | Yes |
(Note: This hypothetical table demonstrates how synergistic effects might be presented. A significant reduction in cell viability with the combination compared to the sum of individual effects would indicate synergy.)
Exploration of Polypharmacology Concepts
Polypharmacology, the concept that a single drug can interact with multiple targets, is increasingly recognized as important in drug discovery. wiley.comnih.govresearchgate.netnews-medical.net While sometimes associated with off-target side effects, controlled polypharmacology can be beneficial for treating complex diseases driven by multiple interacting pathways. nih.govresearchgate.net Future research can explore this compound's inherent polypharmacological profile.
This could involve:
Computational modeling: Utilizing in silico methods to predict potential off-targets of this compound based on its chemical structure and known target binding sites. nih.gov
Experimental validation: Systematically testing this compound against a panel of known targets across different protein families (e.g., kinases, ion channels, receptors) to experimentally confirm predicted interactions and identify new ones. icr.ac.uk
Investigating the functional consequences: Once multi-target activity is confirmed, research can focus on understanding the biological outcomes of simultaneously modulating these different targets and whether this contributes to therapeutic efficacy or potential side effects.
Understanding this compound's polypharmacology can inform the design of more effective combination therapies or even lead to the development of optimized single agents that deliberately target multiple key nodes in a disease network. researchgate.net
Application of Multi-Omics Approaches in Understanding its Biological Impact
Multi-omics approaches integrate data from different biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive, systems-level view of biological processes and drug responses. nih.govpluto.bionashbio.comthermofisher.comfrontiersin.org Applying multi-omics to this compound research can offer a holistic understanding of its biological impact.
This could involve:
Genomics/Transcriptomics: Analyzing changes in gene expression (transcriptomics) or genetic variations (genomics) that influence sensitivity or response to this compound. pluto.bionashbio.comthermofisher.com
Proteomics: As discussed in 8.1.2, proteomics provides insights into protein-level changes. creative-proteomics.comscitechnol.comthermofisher.com
Metabolomics: Profiling changes in small molecules (metabolites) to understand how this compound affects cellular metabolism and biochemical pathways. pluto.biothermofisher.com
Integrating these different omics datasets can reveal complex interactions and regulatory networks affected by this compound that would not be apparent from single-omics studies. nih.govpluto.bionashbio.comthermofisher.com This can lead to the identification of novel biomarkers of response, a deeper understanding of disease mechanisms influenced by the drug, and the identification of new therapeutic targets. nih.govpluto.bionashbio.com
Potential Data Integration Concept (for Interactive Table):
An interactive data table could allow researchers to explore integrated multi-omics data. For example, selecting a protein identified as significantly changed in a proteomic study could link to transcriptomic data showing the expression level of the corresponding gene, and potentially metabolomic data showing changes in related metabolic pathways.
| Data Type | Key Findings (Hypothetical) | Link to Other Omics Data |
| Proteomics | Upregulation of Protein A, Downregulation of Protein B | View Transcriptomics, Metabolomics |
| Transcriptomics | Increased mRNA levels for Gene encoding Protein A | View Proteomics, Metabolomics |
| Metabolomics | Accumulation of Metabolite Y in the pathway involving Protein B | View Proteomics, Transcriptomics |
(Note: This concept illustrates how an interactive table could link different omics datasets to provide a more integrated view of this compound's effects.)
By pursuing these future research directions, the scientific community can gain a more complete understanding of this compound's molecular actions, uncover novel therapeutic applications, and potentially develop more effective treatment strategies.
Transcriptomic and Metabolomic Profiling in Research Models
Transcriptomic profiling, often utilizing techniques like RNA-sequencing, allows for the systematic study of gene expression levels in response to this compound treatment in relevant research models, such as cell lines or animal models nih.govnih.govbiorxiv.orgmdpi.com. This can reveal the spectrum of genes that are up- or down-regulated, potentially identifying pathways and networks influenced by the compound. For example, transcriptomic analysis has been used to identify gene signatures associated with various conditions and responses to interventions mdpi.comfrontiersin.org.
Simultaneously, metabolomic profiling provides a snapshot of the small molecule metabolites present within a biological system frontiersin.orgplos.orgmp.plplos.org. By analyzing changes in metabolite concentrations after this compound administration, researchers can infer alterations in metabolic processes. This can include changes in energy metabolism, lipid pathways, or signaling molecules. Metabolomic profiling has been successfully applied to understand disease progression and identify biomarkers frontiersin.orgmp.plplos.org.
Integrating data from both transcriptomics and metabolomics can offer a more complete picture of the cellular and physiological impact of this compound, potentially revealing previously unknown effects or off-target interactions. This multi-omics approach can help in identifying key molecular players and pathways affected by the compound, guiding further mechanistic studies.
Elucidating Adaptive Cellular Responses to Ion Channel Modulation
This compound is known to interact with ion channels medchemexpress.com. Future research should focus on elucidating the adaptive cellular responses that occur following prolonged or acute modulation of ion channel function by this compound. Cells possess intricate regulatory mechanisms to maintain ion homeostasis and adapt to perturbations in ion channel activity frontiersin.org.
Investigating these adaptive responses can involve studying changes in the expression or localization of other ion channels, transporters, or regulatory proteins. It could also involve examining alterations in downstream signaling pathways that are influenced by ion flux, such as calcium signaling or membrane potential-dependent processes frontiersin.org. Techniques like patch-clamp electrophysiology, live-cell imaging of ion indicators, and biochemical assays can be employed to dissect these adaptive mechanisms sigmaaldrich.com. Understanding these responses is crucial for predicting potential long-term effects and understanding the full scope of this compound's pharmacological activity. Research into ion transport modulators has shown their ability to alter cell physiology by attuning ion currents across membranes, and their effects on cellular responses, such as inflammatory responses, are being explored nih.gov. Studies have also investigated the modulation of ion channels by various agents and their impact on cellular signal transduction usp.br.
Integration of Artificial Intelligence and Machine Learning in Advanced this compound Research
The application of Artificial Intelligence (AI) and Machine Learning (ML) techniques holds significant potential to accelerate and enhance research on this compound vanderschaar-lab.comijper.orgnih.govresearchgate.net.
Predictive Modeling for Structure-Function Relationships
AI and ML algorithms can be employed to develop predictive models that correlate the chemical structure of this compound and its potential analogs with their biological activity and interaction with specific ion channels vanderschaar-lab.comijper.orgnih.gov. By training models on existing data regarding the structure and activity of ion channel modulators, researchers can predict the properties of novel or modified Bucainide structures. This can significantly streamline the process of identifying promising compounds for synthesis and testing, moving beyond traditional trial-and-error approaches. Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are examples of how AI is used in drug discovery to predict properties based on structure ijper.org.
Automated Synthesis Design and Optimization
AI and ML can also revolutionize the synthesis of this compound and its derivatives kit.edusri.comchemrxiv.orgnih.govresearchgate.net. Automated synthesis platforms guided by AI algorithms can design and optimize synthetic routes, predict reaction outcomes, and control experimental parameters with high precision kit.edusri.comresearchgate.net. This can lead to more efficient, cost-effective, and reproducible synthesis of the compound and its analogs. Automated synthesis platforms are being developed to streamline chemical drug discovery and production sri.comnih.gov. AI can assist in generating new molecular libraries and optimizing synthesis protocols chemrxiv.orgresearchgate.net.
Biophysical Studies on Membrane-Protein Interactions
Understanding the biophysical interactions between this compound, ion channels, and the surrounding lipid membrane is fundamental to fully characterizing its mechanism of action.
Lipid Modulation of Ion Channel Function
The lipid environment of ion channels can significantly influence their structure, dynamics, and function sigmaaldrich.comanu.edu.aunih.govaps.orgresearchgate.netrptu.debiophysics.orgnih.gov. Future biophysical studies should investigate how membrane lipids modulate the interaction of this compound with its target ion channels. This can involve reconstituting purified ion channels into artificial lipid bilayers of varying composition and studying the effects of different lipids on this compound binding and channel gating sigmaaldrich.comrptu.de.
8.5.2. Mechanosensitive Channel Interactions (if applicable to broader ion channel research)
Research into this compound has primarily focused on its activity as a voltage-gated sodium channel blocker, consistent with its classification as an antiarrhythmic agent. drugbank.comnih.gov Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including cardiac myocytes. f1000research.comfrontiersin.orgpatsnap.commdpi.com The interaction of drugs like this compound with these channels, often in a state-dependent manner (e.g., binding to inactivated states), underlies their therapeutic effects in regulating cardiac rhythm. nih.govpatsnap.com
Mechanosensitive channels (MSCs), in contrast to voltage-gated channels, respond to mechanical stimuli such as membrane tension or stretch, transducing physical forces into electrical or biochemical signals. wikipedia.orgnih.govfrontiersin.org These channels play vital roles in various physiological processes, including the senses of touch, hearing, and balance, as well as cardiovascular regulation and osmotic homeostasis. wikipedia.orgnih.gov MSCs represent a distinct class of ion channels with different gating mechanisms and structural properties compared to voltage-gated channels. wikipedia.orgfrontiersin.orgresearchgate.netebi.ac.uk
Based on the available research, there is no direct evidence to suggest that this compound interacts specifically with mechanosensitive channels. Its established mechanism of action is centered on modulating voltage-gated sodium channel function. drugbank.comnih.gov However, the broader field of ion channel research is highly interconnected. Understanding the diverse mechanisms by which different ion channels, including both voltage-gated and mechanosensitive types, are regulated and how they respond to various stimuli (electrical, chemical, mechanical) is fundamental to the discovery and development of drugs targeting ion channels. researchgate.netfrontiersin.orgnanion.demdpi.com
Research into the lipid bilayer's influence on ion channel function, for instance, highlights how the physical properties of the membrane, which are directly relevant to mechanosensitivity, can impact the activity of various membrane proteins, including ion channels. nih.gov While this compound's primary interaction is with the protein structure of voltage-gated sodium channels, exploring potential indirect effects mediated through changes in membrane properties could theoretically fall under broader ion channel research relevant to mechanosensitive mechanisms, although this remains an unexplored avenue for this compound specifically.
Further research directions concerning this compound could potentially involve investigating any off-target interactions with other ion channel types, although current information emphasizes its sodium channel blocking activity. drugbank.comnih.gov Such investigations, if they were to reveal any modulation of mechanosensitive channel activity, would represent a novel area of study for this compound and could potentially link its pharmacology to mechanotransduction pathways. However, without specific data supporting such interactions, discussions of this compound's relationship with mechanosensitive channels remain speculative within the context of broader ion channel research principles.
Q & A
Q. How can researchers ethically navigate conflicting findings between preclinical and clinical studies of this compound?
- Methodological Answer : Conduct systematic reviews to contextualize discrepancies (e.g., species-specific metabolism differences). Collaborate with independent labs for validation and publish negative results to avoid publication bias. Address ethical implications in discussion sections, emphasizing patient safety in translational research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
